molecular formula C20H19ClN2O B11222601 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

Cat. No.: B11222601
M. Wt: 338.8 g/mol
InChI Key: FRJGFIDRAWNURC-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which combines a carbazole moiety with a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.

    Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8-position.

    Amidation: The chlorinated carbazole is reacted with phenylacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of carbazole-quinone derivatives.

    Reduction: Conversion to N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylethylamine.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

Industry

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide exerts its effects is primarily through interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation pathways. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylacetamide group can enhance binding affinity to protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide

Uniqueness

Compared to similar compounds, N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide stands out due to its specific structural features that confer unique biological activities. The presence of the phenylacetamide group, in particular, differentiates it from other carbazole derivatives, potentially offering distinct pharmacokinetic and pharmacodynamic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

InChI

InChI=1S/C20H19ClN2O/c21-16-10-4-8-14-15-9-5-11-17(20(15)23-19(14)16)22-18(24)12-13-6-2-1-3-7-13/h1-4,6-8,10,17,23H,5,9,11-12H2,(H,22,24)

InChI Key

FRJGFIDRAWNURC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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